molecular formula C21H18O3 B176367 2,4-Bis(benzyloxy)benzaldehyde CAS No. 13246-46-3

2,4-Bis(benzyloxy)benzaldehyde

Cat. No. B176367
Key on ui cas rn: 13246-46-3
M. Wt: 318.4 g/mol
InChI Key: DMYYTMVFUMDOGC-UHFFFAOYSA-N
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Patent
US07659263B2

Procedure details

To a solution of 2,4-dihydroxybenzaldehyde (5.00 g, 36.2 mmol) in N,N-dimethylformamide (30 ml) were added potassium carbonate (12.0 g, 86.9 mmol) and benzyl bromide (9.48 ml, 79.6 mmol). After stirring at room temperature for 3 hr 30 min, water (100 ml) and hexane (50 ml) were added, and the precipitated solid was collected by filtration. The solid was washed with water (3 ml×3) and hexane (5 ml) and dried under reduced pressure to give 2,4-bisbenzyloxybenzaldehyde (9.67 g, yield 84%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9.48 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8](O)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[C:11](=[O:14])([O-])[O-].[K+].[K+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.O>CN(C)C=O.CCCCCC>[CH2:17]([O:1][C:2]1[CH:9]=[C:8]([O:14][CH2:11][C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:3]=2)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)O
Name
Quantity
12 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9.48 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 hr 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
The solid was washed with water (3 ml×3) and hexane (5 ml)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=CC(=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.67 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 167.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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